molecular formula C20H21F3INO4 B4556984 3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4556984
M. Wt: 523.3 g/mol
InChI Key: PLANITCJOHHQTR-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the iodotrifluoromethylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodotrifluoromethylphenyl group can enhance its binding affinity and specificity towards certain targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-[4-bromo-2-(trifluoromethyl)phenyl]benzamide: Similar structure but with a bromine atom instead of iodine.

    3,4,5-triethoxy-N-[4-iodo-2-(difluoromethyl)phenyl]benzamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of ethoxy groups and the iodotrifluoromethylphenyl moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3INO4/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(26)25-15-8-7-13(24)11-14(15)20(21,22)23/h7-11H,4-6H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANITCJOHHQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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